2,6-dibromo-4-nitro-3-pyridinol synonyms and IUPAC name
2,6-dibromo-4-nitro-3-pyridinol synonyms and IUPAC name
The following technical guide details the chemical identity, synthesis strategies, and application potential of 2,6-dibromo-4-nitro-3-pyridinol , a specialized heterocyclic building block.
High-Value Scaffold for Medicinal Chemistry & Agrochemical Synthesis [1][2]
Executive Summary
2,6-dibromo-4-nitro-3-pyridinol (CAS: 2140305-51-5 ) is a highly functionalized pyridine derivative characterized by a dense array of reactive handles: a hydroxyl group, a nitro group, and two bromine atoms.[1][2][3] This substitution pattern makes it a "privileged scaffold" in drug discovery, particularly for the development of kinase inhibitors and antimicrobial agents where the pyridine core mimics the purine ring of ATP. Its synthesis and handling require precise control due to the interplay of activating (hydroxyl) and deactivating (nitro, bromo) groups.
Chemical Identity & Nomenclature
Accurate identification is critical for database searching and regulatory compliance.
| Parameter | Detail |
| IUPAC Name | 2,6-dibromo-4-nitropyridin-3-ol |
| Common Synonyms | 2,6-dibromo-4-nitro-3-hydroxy-pyridine; 3-Hydroxy-2,6-dibromo-4-nitropyridine |
| CAS Registry Number | 2140305-51-5 |
| Molecular Formula | C₅H₂Br₂N₂O₃ |
| Molecular Weight | 297.89 g/mol |
| Physical Appearance | Pale yellow to orange crystalline solid |
| Acidity (Predicted) | pKa ~3.5 – 4.5 (High acidity due to electron-withdrawing Br and NO₂ groups stabilizing the phenoxide anion) |
Structural Analysis
The compound features a 3-pyridinol core .[1] The hydroxyl group at position 3 directs electrophilic substitution to positions 2 and 4. However, with the nitro group occupying position 4 and bromines at 2 and 6, the ring is fully substituted.
-
Electronic Environment: The ring is highly electron-deficient (π-deficient) due to the pyridine nitrogen and the nitro group.[1][2]
-
Tautomerism: While it exists primarily as the pyridinol, it can tautomerize to a pyridinone form under basic conditions or in specific solvents, influencing its reactivity in nucleophilic substitutions.
Synthesis & Production Strategies
Given the specific substitution pattern, two primary retrosynthetic pathways are scientifically valid. The choice depends on the availability of precursors and the desired purity profile.
Pathway A: Bromination of 4-Nitro-3-pyridinol (Preferred)
This route leverages the strong ortho-directing power of the hydroxyl group to install bromine atoms at positions 2 and 6.[1][2]
-
Precursor: 4-nitro-3-pyridinol.[1]
-
Reagent: Bromine (
) or N-Bromosuccinimide (NBS).[1][2] -
Solvent: Glacial acetic acid or DMF.
-
Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group activates positions 2 and 6. The nitro group at position 4 deactivates the ring, but the activation from the OH group is sufficient to permit bromination under mild heating.
Pathway B: Nitration of 2,6-Dibromo-3-pyridinol
This route installs the nitro group last.[1]
-
Reagent: Fuming nitric acid (
) in sulfuric acid ( ). -
Mechanism: EAS. The hydroxyl group directs the incoming nitro group to the ortho position (position 4), which is the only open site activated by the OH group.
-
Challenge: The two bromine atoms strongly deactivate the ring, potentially requiring harsher conditions (higher temperature/stronger acid) compared to Pathway A.
Visualization of Synthetic Logic
Caption: Retrosynthetic analysis showing the two primary routes to 2,6-dibromo-4-nitro-3-pyridinol. Pathway A (blue) is generally preferred for regioselectivity.
Reactivity Profile & Applications
The compound is a versatile intermediate.[4] Its reactivity is defined by the "chemical handles" available for further derivatization.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is activated for SNAr reactions by the electron-withdrawing nitro group and the ring nitrogen.[2]
-
Leaving Groups: The bromine atoms at positions 2 and 6 are excellent leaving groups.
-
Regioselectivity: Nucleophiles (amines, thiols, alkoxides) will preferentially attack position 6 (less sterically hindered than position 2, which is flanked by the OH and N).
-
Displacement of Nitro: In some aggressive conditions, the nitro group at position 4 can also be displaced, particularly if the nucleophile is hard (e.g., methoxide).
Cross-Coupling Reactions[1][2]
-
Suzuki-Miyaura: Coupling with aryl boronic acids at the C-Br bonds allows for the construction of biaryl systems.[1][2]
-
Sonogashira: Coupling with alkynes introduces rigid linkers, common in kinase inhibitor design.
Reduction[1][2]
-
Nitro Reduction: The nitro group can be reduced to an amine (
) using , , or catalytic hydrogenation ( ). -
Product: 4-Amino-2,6-dibromo-3-pyridinol .[1][2] This is a critical intermediate for synthesizing fused heterocycles like oxazolopyridines.
Application Workflow Diagram
Caption: Divergent synthesis capabilities. The scaffold allows for selective reduction, metal-catalyzed coupling, or nucleophilic substitution.
Safety & Handling Protocols
As a halogenated nitro-aromatic, this compound presents specific hazards.[1][2]
-
Explosion Hazard: Polynitro and halogenated nitro compounds can be shock-sensitive or thermally unstable.[1][2] Do not heat dry material above 100°C without DSC (Differential Scanning Calorimetry) testing.
-
Health Hazards: Likely a skin and eye irritant. Potential sensitizer.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenolic hydroxyl.
Validated Handling Procedure
-
PPE: Butyl rubber gloves, safety goggles, and lab coat.
-
Solubilization: Dissolve in DMSO or DMF for biological assays. For chemical reactions, dry THF or Dichloromethane are suitable.
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or reducing agents in the waste stream.
References
-
PubChem Database. 2,6-Dibromo-4-nitropyridin-3-ol (Compound Summary). National Library of Medicine. Available at: [Link]
